molecular formula C14H20ClNO3 B8033759 Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate

Cat. No.: B8033759
M. Wt: 285.76 g/mol
InChI Key: RJQQXVFDMZIVJD-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate is a chemical compound with the molecular formula C11H14ClNO3. It is a solid substance that appears yellow to white in color

Preparation Methods

The synthesis of tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate involves several steps. One common method includes the reaction of tert-butyl (3-chloro-4-hydroxyphenyl) carbamate with potassium carbonate (K2CO3) and 1-(bromomethyl)-3-iodobenzene in anhydrous dimethylformamide (DMF) . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield of the desired product.

Chemical Reactions Analysis

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate can be compared to similar compounds such as:

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-5-8-16(13(18)19-14(2,3)4)10-6-7-12(17)11(15)9-10/h6-7,9,17H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQQXVFDMZIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=C(C=C1)O)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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